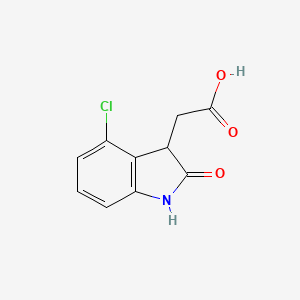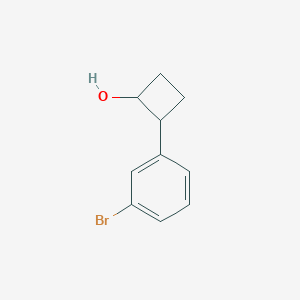
2-(3-Bromophenyl)cyclobutan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromophenyl)cyclobutan-1-OL is an organic compound with the molecular formula C10H11BrO It is a cyclobutanol derivative where a bromophenyl group is attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)cyclobutan-1-OL can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves the intramolecular cyclization of halide-tethered styrenes, catalyzed by copper hydride, to form enantioenriched cyclobutanes .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The Suzuki-Miyaura coupling reaction, due to its efficiency and scalability, is particularly suitable for industrial production. The reaction conditions can be optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)cyclobutan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3-Bromophenyl)cyclobutanone.
Reduction: Formation of 2-(3-Phenyl)cyclobutan-1-OL.
Substitution: Formation of various substituted cyclobutanols depending on the nucleophile used.
Scientific Research Applications
2-(3-Bromophenyl)cyclobutan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)cyclobutan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The bromophenyl group can participate in various interactions, such as π-π stacking and hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromophenyl)cyclobutanol: Similar structure but with the hydroxyl group at a different position.
3-(3-Bromophenyl)cyclobutan-1-ol: Another positional isomer with the bromophenyl group at a different position.
Uniqueness
2-(3-Bromophenyl)cyclobutan-1-OL is unique due to its specific structural arrangement, which can result in distinct chemical and biological properties compared to its isomers. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H11BrO |
|---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
2-(3-bromophenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C10H11BrO/c11-8-3-1-2-7(6-8)9-4-5-10(9)12/h1-3,6,9-10,12H,4-5H2 |
InChI Key |
UYXHAXSHIOWEEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1C2=CC(=CC=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



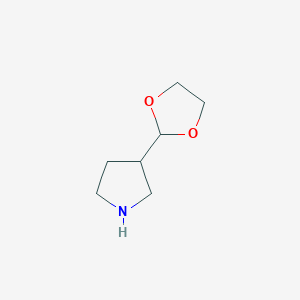
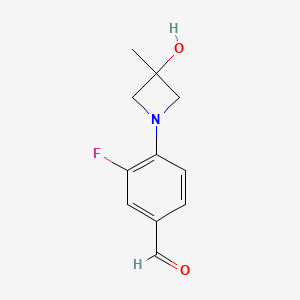
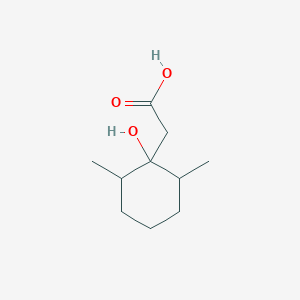
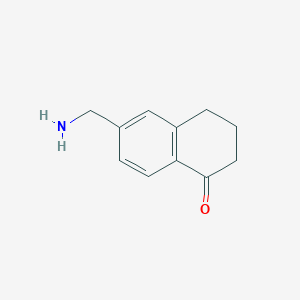
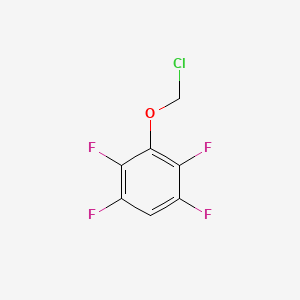
![3-[(Pyridin-4-ylmethyl)amino]propanoic acid](/img/structure/B13231891.png)
![tert-Butyl 3-amino-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B13231895.png)
![3-{[(2-Methoxyethyl)amino]methyl}benzamide](/img/structure/B13231916.png)
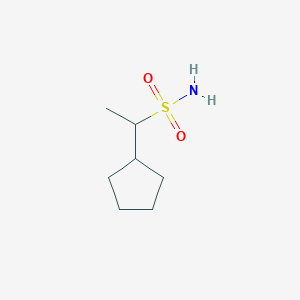


![1-(Bromomethyl)-1-[3-(methylsulfanyl)propyl]cyclopropane](/img/structure/B13231943.png)
